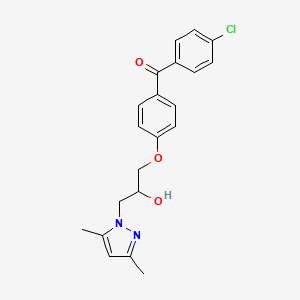
1-乙基-6-氟-4-氧代-7-(4-(3-苯基丙酰)哌嗪-1-基)-1,4-二氢喹啉-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar quinolone derivatives involves multiple steps, including the construction of the quinolone core, introduction of the piperazinyl substituent, and attachment of various side chains to achieve the desired antibacterial activity. For instance, compounds related to the target molecule have been synthesized by reacting norfloxacin with thionyl chloride to yield norfloxacin acid chloride, followed by subsequent reactions to introduce various substituents (Sharma & Jain, 2008).
Molecular Structure Analysis
The molecular structure of quinolone derivatives is crucial for their antibacterial activity. The presence of a fluorine atom at the 6-position and a piperazine ring attached to the 7-position enhances the compound's potency and spectrum of activity. Molecular docking studies of similar compounds have shown that the bulkiness at the C-7 position of the quinolone scaffold significantly affects antimicrobial activity, indicating the importance of molecular structure in the compound's efficacy (Patel & Patel, 2017).
Chemical Reactions and Properties
Quinolone derivatives undergo various chemical reactions, including photodecarboxylation and defluorination, under certain conditions. For example, ciprofloxacin, a related compound, undergoes low-efficiency substitution of the 6-fluoro by an OH group upon irradiation in water, showcasing the complex chemical behavior of these molecules (Mella, Fasani, & Albini, 2001).
科学研究应用
合成和化学性质
对氟喹诺酮的合成方法进行的回顾突显了自1980年代引入以来这些化合物的演变。这些药物具有广谱抗菌活性,一直是广泛研究的对象,旨在增强其疗效并减少不良反应。合成过程涉及几个关键的药效团,包括哌嗪,由于其在改善D2样受体的效力和选择性方面的作用,对于所讨论的化合物至关重要(da Silva et al., 2003)。
抗氧化能力和生物活性
化合物的抗氧化能力可以通过各种测定方法进行评估,包括ABTS/PP漂白测定。这种方法有助于阐明抗氧化能力背后的反应途径,提供了对文献数据的比较分析,以了解涉及的具体反应(Ilyasov et al., 2020)。
药理应用
哌嗪及其类似物的药理意义,在几种抗精神病药物中得到体现,揭示了芳基烷基取代基在增强D2样受体结合亲和力方面的作用。这一研究领域探讨了合成药物的效力和选择性的结构贡献,为进一步探索该化合物的应用提供了基础(Sikazwe et al., 2009)。
比较药代动力学
了解氟喹诺酮的药代动力学,包括带有哌嗪基取代的化合物,对于优化其治疗用途至关重要。该领域的研究侧重于共同特征和药代动力学参数,如蛋白结合和分布容积,这些对于实现有效的组织浓度和了解涉及的代谢途径至关重要(Neuman, 1987)。
属性
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-[4-(3-phenylpropanoyl)piperazin-1-yl]quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4/c1-2-27-16-19(25(32)33)24(31)18-14-20(26)22(15-21(18)27)28-10-12-29(13-11-28)23(30)9-8-17-6-4-3-5-7-17/h3-7,14-16H,2,8-13H2,1H3,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMQLUAQZNPXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
924198-81-2 |
Source


|
| Record name | 1-ethyl-6-fluoro-4-oxo-7-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B2491998.png)

![N-Cyclohexyl-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2492002.png)
![(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2492004.png)
![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2492007.png)
![(5-Chlorothiophen-2-yl)(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2492008.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492011.png)

![3-Ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1,2-oxazole-5-carboxamide](/img/structure/B2492013.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2492014.png)